N-(3,5-dimethoxyphenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
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Overview
Description
N-(3,5-DIMETHOXYPHENYL)-4-ETHYL-1,5-DIOXO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE is a complex organic compound belonging to the quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of quinazoline derivatives, including N-(3,5-DIMETHOXYPHENYL)-4-ETHYL-1,5-DIOXO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE, can be achieved through various synthetic routes. Common methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
Quinazoline derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include monoperphthalic acid for oxidation and various metal catalysts for reduction and substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Quinazoline derivatives have shown significant anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral activities . These compounds are also being explored for their potential use in treating various diseases and conditions.
Mechanism of Action
The mechanism of action of quinazoline derivatives involves their interaction with specific molecular targets and pathways. These compounds can act as inhibitors of various enzymes and receptors, leading to their therapeutic effects . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Quinazoline derivatives are unique due to their diverse biological activities and potential therapeutic applications. Similar compounds include quinazolinones, which also exhibit significant pharmacological activities . The uniqueness of N-(3,5-DIMETHOXYPHENYL)-4-ETHYL-1,5-DIOXO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE lies in its specific structure and the resulting biological activities.
Properties
Molecular Formula |
C22H23N3O5 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-ethyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C22H23N3O5/c1-4-24-20(27)17-7-5-6-8-18(17)25-19(26)9-10-22(24,25)21(28)23-14-11-15(29-2)13-16(12-14)30-3/h5-8,11-13H,4,9-10H2,1-3H3,(H,23,28) |
InChI Key |
MRIWPSPHWQVGEC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
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